5,7-Dimethoxyisoquinoline
Description
Properties
IUPAC Name |
5,7-dimethoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-13-9-5-8-7-12-4-3-10(8)11(6-9)14-2/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUSFLIAJBTFQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401381 | |
| Record name | Isoquinoline, 5,7-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55087-24-6 | |
| Record name | 5,7-Dimethoxyisoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55087-24-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoquinoline, 5,7-dimethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 5,7 Dimethoxyisoquinoline and Analogues
Classical and Modern Cyclization Reactions for Isoquinoline (B145761) Ring Formation
The formation of the isoquinoline ring system is a critical step in the synthesis of 5,7-dimethoxyisoquinoline. Several classical and modern cyclization reactions have been developed and refined for this purpose.
Pomeranz-Fritsch Reaction: Mechanism, Scope, and Limitations
The Pomeranz-Fritsch reaction, a well-established method for isoquinoline synthesis, involves the acid-catalyzed cyclization of a benzalaminoacetal. chemistry-reaction.comwikipedia.org This reaction, first described by Cäsar Pomeranz and Paul Fritsch in 1893, has proven to be a versatile tool for preparing a wide range of isoquinoline derivatives. wikipedia.orgthermofisher.com
Mechanism: The reaction begins with the condensation of an aromatic aldehyde, such as 3,5-dimethoxybenzaldehyde, with a 2,2-dialkoxyethylamine to form a Schiff base known as a benzalaminoacetal. chemistry-reaction.com In the presence of a strong acid, typically sulfuric acid, the acetal (B89532) is hydrolyzed, and subsequent cyclization occurs through an electrophilic attack of the aromatic ring on the resulting iminium ion. chemistry-reaction.comwikipedia.org Aromatization then leads to the final isoquinoline product.
Scope and Limitations: The Pomeranz-Fritsch reaction is generally effective for the synthesis of isoquinolines with various substituents on the benzene (B151609) ring. wikipedia.org Electron-donating groups, such as the methoxy (B1213986) groups in the precursor to this compound, facilitate the electrophilic cyclization step. However, the reaction can be limited by the availability of the starting aromatic aldehydes and can sometimes lead to low yields, particularly with less reactive aromatic systems. Modifications to the reaction conditions, such as the use of Lewis acids like trifluoroacetic anhydride (B1165640) and lanthanide triflates, have been explored to improve yields and expand the substrate scope. wikipedia.org
Bischler-Napieralski Reaction in the Synthesis of Dihydroisoquinoline Precursors
The Bischler-Napieralski reaction is a key method for the synthesis of 3,4-dihydroisoquinolines, which are immediate precursors to isoquinolines like this compound. wikipedia.orgorganic-chemistry.orgjk-sci.com This intramolecular electrophilic aromatic substitution involves the cyclization of a β-arylethylamide. wikipedia.org
Mechanism: The reaction is typically carried out in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), under refluxing acidic conditions. wikipedia.orgnrochemistry.com Two primary mechanisms have been proposed. One involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. wikipedia.org The choice of reagents and reaction conditions can influence the predominant mechanistic pathway. wikipedia.org The presence of electron-donating groups on the aromatic ring, like the methoxy groups in the precursor to this compound, activates the ring towards electrophilic attack and facilitates the cyclization. jk-sci.comnrochemistry.com
Scope and Limitations: The Bischler-Napieralski reaction is widely used for the synthesis of various dihydroisoquinolines. nrochemistry.com However, for substrates lacking electron-donating groups on the benzene ring, harsher conditions, such as refluxing in POCl₃ with P₂O₅, are often necessary. jk-sci.com A significant side reaction is the retro-Ritter reaction, which leads to the formation of styrenes. organic-chemistry.orgjk-sci.com To mitigate this, the reaction can be performed using nitriles as solvents or by employing oxalyl chloride to generate an N-acyliminium intermediate. jk-sci.com
| Reaction | Starting Materials | Reagents | Product | Key Features |
| Bischler-Napieralski | β-arylethylamide | POCl₃, P₂O₅ | 3,4-Dihydroisoquinoline | Intramolecular cyclization; precursor to isoquinolines. |
Pictet-Spengler Reaction for Tetrahydroisoquinoline Derivatives
The Pictet-Spengler reaction is a powerful method for synthesizing 1,2,3,4-tetrahydroisoquinolines (THIQs) through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org This reaction is particularly relevant as THIQs can be oxidized to form the corresponding isoquinolines.
Mechanism: The reaction is typically catalyzed by a Brønsted or Lewis acid. rsc.org It begins with the formation of a Schiff base (iminium ion) from the β-arylethylamine and the carbonyl compound. wikipedia.orgrsc.org The electron-rich aromatic ring then attacks the electrophilic iminium carbon, leading to cyclization and the formation of the tetrahydroisoquinoline ring system. rsc.org The reaction conditions are generally milder for more nucleophilic aromatic rings like indoles or pyrroles, while less nucleophilic rings, such as a phenyl group, often require higher temperatures and stronger acids. wikipedia.org For the synthesis of derivatives related to this compound, a 3,5-dimethoxyphenethylamine (B1580640) would be the starting material.
Scope and Limitations: The Pictet-Spengler reaction has a broad scope and has been successfully applied to the synthesis of a wide variety of tetrahydroisoquinoline alkaloids. thermofisher.com Different variations of the reaction exist, including microwave-assisted and enantioselective methods. rsc.org For instance, microwave irradiation has been shown to significantly accelerate the reaction, affording high yields in short reaction times. rsc.org The choice of catalyst and reaction conditions can be crucial for achieving high yields and selectivity, especially in asymmetric syntheses. rsc.org
| Reaction | Starting Materials | Catalyst | Product | Key Features |
| Pictet-Spengler | β-arylethylamine, Aldehyde/Ketone | Brønsted or Lewis Acid | 1,2,3,4-Tetrahydroisoquinoline | Condensation followed by cyclization; can be performed enantioselectively. |
Regioselective Functionalization and Substituent Introduction Strategies
Once the this compound core is synthesized, further functionalization is often required to produce target molecules with specific properties. Regioselective introduction of substituents is a key challenge and an area of active research.
Alkylation and Acylation Approaches in Dimethoxyisoquinoline Synthesis
The introduction of alkyl and acyl groups onto the this compound scaffold can be achieved through various methods, including Friedel-Crafts reactions and the addition of organometallic reagents.
Alkylation: The direct alkylation of this compound can be challenging due to the multiple potential sites for reaction. However, methods involving the activation of the isoquinoline ring, for example, through the formation of N-acylisoquinolinium salts, can facilitate nucleophilic addition of organometallic reagents like Grignard reagents. clockss.org This approach allows for the introduction of alkyl groups at the C-1 position.
Acylation: Friedel-Crafts acylation of this compound has been shown to occur regioselectively at the C-8 position. thieme-connect.de For example, treatment of this compound with acetyl chloride in the presence of aluminum chloride in nitrobenzene (B124822) at 55°C results in the formation of 8-acetyl-5,7-dimethoxyisoquinoline in good yield. thieme-connect.de This regioselectivity is governed by the electronic effects of the methoxy groups and the nitrogen atom in the isoquinoline ring.
| Reaction | Substrate | Reagents | Position of Functionalization | Product |
| Friedel-Crafts Acylation | This compound | Acetyl chloride, AlCl₃ | C-8 | 8-Acetyl-5,7-dimethoxyisoquinoline |
Halogenation and Subsequent Transformations for Substituted Isoquinolines
Halogenated isoquinolines are valuable intermediates for further functionalization through cross-coupling reactions. The direct and selective halogenation of the isoquinoline ring system, particularly at positions other than the most electronically favored C-5 or C-8, presents a synthetic challenge. acs.org
Direct Halogenation: A recently developed method allows for the direct halogenation of isoquinolines at the C-4 position. acs.org This one-pot procedure involves a dearomatization step using di-tert-butyl dicarbonate (B1257347) (Boc₂O), followed by electrophilic halogenation with reagents like N-bromosuccinimide (NBS), trichloroisocyanuric acid (TCCA), or N-iodosuccinimide (NIS), and subsequent acid-promoted rearomatization. acs.org This strategy has shown good functional group tolerance on the benzene ring of the isoquinoline. acs.org
Subsequent Transformations: The resulting 4-haloisoquinolines can serve as versatile building blocks for introducing a variety of substituents. They can readily participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Stille couplings, allowing for the formation of carbon-carbon and carbon-heteroatom bonds at the C-4 position. acs.org This provides a powerful tool for the synthesis of diverse and complex isoquinoline derivatives.
Strategies for Introducing Aryl and Aliphatic Moieties
The introduction of aryl and aliphatic groups onto the this compound framework is crucial for creating structural diversity and modulating biological activity. Various methods have been developed to achieve this, primarily focusing on C-1 functionalization.
One prominent strategy involves the direct metalation of the isoquinoline core. For instance, 6,7-dimethoxyisoquinoline (B95607) can be regioselectively metalated at the C-1 position using a Knochel-Hauser base (TMPMgCl∙LiCl). rsc.org The resulting organometallic intermediate can then be reacted with a variety of electrophiles, including aromatic aldehydes, to introduce aryl moieties. rsc.org This approach serves as a cornerstone for the divergent synthesis of different types of benzylisoquinoline alkaloids. rsc.org
Another powerful method is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of C-C bonds between an organoboron compound and an organic halide. In the context of isoquinoline synthesis, a bromo-substituted isoquinoline can be coupled with an arylboronic acid to introduce an aryl group. For example, 3-bromo-6,7-dimethoxyisoquinolin-1-one has been successfully coupled with various arylboronic acids to synthesize 3-phenylisoquinoline (B1583570) derivatives. nih.gov This methodology has been instrumental in preparing analogs of antibacterial alkaloids like sanguinarine (B192314) and chelerythrine. nih.gov
For the introduction of aliphatic moieties, methods such as the Reissert synthesis can be employed. This method involves the reaction of the isoquinoline with an acyl chloride and a cyanide source to form a Reissert compound. rsc.org This intermediate can then be alkylated at the C-1 position, followed by hydrolysis to yield the 1-alkylated isoquinoline.
The table below summarizes key strategies for introducing substituents.
| Strategy | Description | Example Application | Reference |
| Direct Metalation | Regioselective deprotonation at C-1 followed by reaction with an electrophile. | Synthesis of aryl(isoquinolin-1-yl)carbinols. | rsc.org |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a bromo-isoquinoline with an arylboronic acid. | Synthesis of 3-phenylisoquinoline derivatives. | nih.gov |
| Reissert Synthesis | Formation of a Reissert compound followed by C-1 alkylation. | Introduction of aliphatic groups at the C-1 position. | rsc.org |
Asymmetric Synthesis and Stereochemical Control in Dimethoxyisoquinoline Derivatives
The biological activity of many isoquinoline alkaloids is highly dependent on their stereochemistry. Therefore, the development of asymmetric synthetic methods to control the formation of chiral centers is of paramount importance. mdpi.com
Enantioselective synthesis of chiral isoquinoline scaffolds has been achieved through various catalytic methods. mdpi.com One of the most effective approaches is the asymmetric reduction of prochiral 3,4-dihydroisoquinolines (DHIs). mdpi.com This can be accomplished through catalytic asymmetric hydrogenation or transfer hydrogenation using chiral catalysts. mdpi.com For instance, chiral phosphoric acids have been successfully used to catalyze the enantioselective phosphinylation of isoquinolines, leading to chiral α-aminodiarylphosphine oxides with high enantioselectivity. nih.gov
Another significant strategy is the asymmetric Pictet-Spengler reaction. This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, catalyzed by a chiral acid. mdpi.comlu.se While the classical Pictet-Spengler reaction often produces racemic mixtures, the use of chiral catalysts or auxiliaries can induce high levels of enantioselectivity.
The table below highlights some enantioselective approaches.
| Approach | Catalyst/Reagent | Key Transformation | Reference |
| Asymmetric Reduction | Chiral transition metal complexes or organocatalysts | Reduction of 3,4-dihydroisoquinolines | mdpi.com |
| Asymmetric Phosphinylation | Chiral phosphoric acid | Phosphinylation of isoquinolines | nih.gov |
| Asymmetric Pictet-Spengler | Chiral Brønsted acids or auxiliaries | Cyclization of β-arylethylamines | mdpi.comlu.se |
The diastereoselective synthesis of substituted tetrahydroisoquinolines (THIQs) allows for the creation of multiple stereocenters with defined relative and absolute configurations. researchgate.netethz.ch A variety of methods have been developed to achieve this, often relying on substrate control or the use of chiral auxiliaries.
One notable method involves the diastereoselective alkylation of phenylalanine-derived precursors. ethz.ch In this approach, a chiral tetrahydroisoquinoline-3-carboxylic acid is doubly deprotonated and then alkylated at the C-1 position. The electrophilic attack occurs preferentially from the face opposite to the carboxylate group, leading to high diastereoselectivity. ethz.ch
The Pictet-Spengler condensation has also been adapted for diastereoselective synthesis. For example, the condensation of L-DOPA or its derivatives with 1H-indole-3-carbaldehydes can yield C-1 indol-3-yl substituted tetrahydroisoquinoline derivatives with good diastereoselectivity. lu.se
Furthermore, tandem reactions have been developed for the diastereoselective synthesis of substituted THIQs. A silver(I) triflate-promoted tandem reaction involving the ring-opening of aziridines and a Michael reaction has been reported. researchgate.net Additionally, a Lewis acid-promoted three-component reaction between an aziridine (B145994), an arene, and an aldehyde provides a rapid and convergent route to cis-1,4-disubstituted tetrahydroisoquinolines. researchgate.net
A combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization has been utilized for the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. mdpi.com
The following table summarizes key diastereoselective methods.
| Method | Key Features | Example Product | Reference |
| Alkylation of Chiral Precursors | Utilizes phenylalanine-derived tetrahydroisoquinoline-3-carboxylic acids. | 1-Substituted tetrahydroisoquinolines | ethz.ch |
| Pictet-Spengler Condensation | Condensation of L-DOPA derivatives with aldehydes. | C-1 indol-3-yl substituted tetrahydroisoquinolines | lu.se |
| Tandem Reactions | Silver(I) triflate-promoted aziridine ring-opening/Michael addition. | Substituted tetrahydroisoquinolines | researchgate.net |
| Petasis/Pomeranz–Fritsch–Bobbitt | Combination of two named reactions. | (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid | mdpi.com |
One-Pot and Multicomponent Reactions for Enhanced Synthetic Efficiency
For the synthesis of dimethoxyisoquinoline derivatives, one-pot procedures have been developed. For instance, a method for preparing 6,7-dimethoxy-3,4-dihydroisoquinoline (B1294741) hydrochloride in a one-pot fashion has been reported. google.com This process involves the reaction of 3,4-dimethoxyphenethylamine (B193588) with a formylation reagent, followed by reaction with oxalyl chloride and subsequent catalytic ring closure with phosphotungstic acid. google.com
Isocyanide-based multicomponent reactions have emerged as an elegant strategy for accessing valuable N-heterocycles, including dihydroisoquinoline derivatives. springernature.comnih.gov A chiral Mg(II)-N,N′-dioxide catalyst has been employed in a dearomative [3+2] annulation reaction of isoquinolines to furnish chiral 1,2-dihydroisoquinolines. nih.gov
The combination of MCRs with multi-catalysis cascade reactions represents an emerging technology. rsc.org These sequential one-pot processes can generate significant molecular complexity from simple starting materials. For example, a one-pot synthesis involving a three-component [3+2] cycloaddition followed by amide coupling and aza-Wittig reactions has been demonstrated. nih.gov
Total Synthesis Strategies for Complex Dimethoxyisoquinoline Alkaloids and Analogues
The total synthesis of complex natural products containing the dimethoxyisoquinoline core is a testament to the power of modern synthetic organic chemistry. These endeavors often require the development of novel synthetic strategies and the application of a wide range of chemical transformations. rsc.orgresearchgate.netrsc.orgchemrxiv.org
A key strategy in the total synthesis of many isoquinoline alkaloids is the Bischler-Napieralski reaction, which involves the acid-mediated cyclization of an arylacetamide derived from a phenylethylamine. rsc.orgrsc.org This is often followed by reduction to the tetrahydroisoquinoline. Another classical approach is the Pictet-Spengler reaction. rsc.orgrsc.orguni-muenchen.de
Transition metals play a significant role in modern total synthesis. For example, an Ag(I)-mediated oxidative cyclization has been used as a key step in the total synthesis of (±)-crispine A, a pyrrolo[2,1-a]isoquinoline (B1256269) alkaloid. researchgate.net
The synthesis of bisbenzylisoquinoline alkaloids, such as tetrandrine (B1684364) and isotetrandrine, presents a significant challenge due to the presence of two isoquinoline units linked by diaryl ether bonds. The first total synthesis of tetrandrine utilized two Ullmann couplings to form the diaryl ether linkages and two Bischler-Napieralski reactions to construct the isoquinoline cores. uni-muenchen.de
The integration of biochemical methods with chemical synthesis offers a powerful approach for the total synthesis of alkaloids. rsc.org Enzymes can be used for specific transformations, such as the construction of the tetrahydroisoquinoline skeleton via Pictet-Spengler-type reactions catalyzed by enzymes like non-ribosomal peptide synthetases. rsc.org
Spectroscopic and Crystallographic Elucidation of Dimethoxyisoquinoline Structures
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 5,7-dimethoxyisoquinoline. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, including the chemical environment of each atom and their connectivity.
¹H NMR spectroscopy for this compound reveals distinct signals for each unique proton in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment, allowing for differentiation between aromatic protons and those of the methoxy (B1213986) substituent groups. Protons on the aromatic rings are typically deshielded and appear in the downfield region of the spectrum (typically δ 7.0-9.0 ppm). The two methoxy groups (-OCH₃) at positions 5 and 7 would each produce a sharp singlet, as their protons are chemically equivalent and not coupled to other protons. The exact chemical shifts of these methoxy protons would be expected in the range of δ 3.8-4.1 ppm.
The protons on the isoquinoline (B145761) core (H-1, H-3, H-4, H-6, H-8) would each exhibit unique chemical shifts and coupling patterns (e.g., singlets, doublets) based on their neighboring protons, providing critical information for their assignment. For instance, the protons at H-6 and H-8 would likely appear as distinct singlets due to their isolation from other protons on the same ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-1 | 9.0 - 9.2 | Singlet |
| H-3 | 8.4 - 8.6 | Doublet |
| H-4 | 7.5 - 7.7 | Doublet |
| H-6 | 7.0 - 7.2 | Singlet |
| H-8 | 6.8 - 7.0 | Singlet |
| 5-OCH₃ | 3.9 - 4.1 | Singlet |
| 7-OCH₃ | 3.9 - 4.1 | Singlet |
In ¹³C NMR spectroscopy, each unique carbon atom in this compound produces a distinct signal. mdpi.com The chemical shift range for ¹³C is much broader than for ¹H, which minimizes signal overlap and simplifies spectral interpretation. mdpi.com Carbons in aromatic and heterocyclic systems typically resonate in the δ 100-160 ppm range. The carbons bearing the methoxy groups (C-5 and C-7) would be expected at the downfield end of this range due to the deshielding effect of the oxygen atoms. Quaternary carbons (those without attached protons, such as C-4a, C-5, C-7, and C-8a) can also be identified, although their signals are often weaker. The carbons of the two methoxy groups would appear as sharp signals in the upfield region, typically around δ 55-60 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | 150 - 152 |
| C-3 | 142 - 144 |
| C-4 | 118 - 120 |
| C-4a | 125 - 127 |
| C-5 | 158 - 160 |
| C-6 | 105 - 107 |
| C-7 | 155 - 157 |
| C-8 | 103 - 105 |
| C-8a | 135 - 137 |
| 5-OCH₃ | 55 - 57 |
| 7-OCH₃ | 55 - 57 |
While 1D NMR provides fundamental data, 2D NMR experiments are essential for unambiguous structural confirmation.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically separated by two or three bonds). oxinst.com In this compound, a COSY spectrum would show a cross-peak between the protons at C-3 and C-4, confirming their adjacent relationship on the pyridine (B92270) ring. oxinst.com
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). emerypharma.comcolumbia.edu An HSQC spectrum would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for example, linking the H-1 signal to the C-1 signal. emerypharma.comcolumbia.edu This is invaluable for assigning the signals of the protonated carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. bu.edu.eg It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. bu.edu.eg
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. bioanalysis-zone.com This precision allows for the determination of the elemental composition of the molecule, distinguishing it from other compounds that may have the same nominal mass. bioanalysis-zone.com For this compound (C₁₁H₁₁NO₂), the exact mass of the protonated molecule [M+H]⁺ can be calculated with high precision, serving as a definitive confirmation of its molecular formula.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₁H₁₂NO₂⁺ | 190.0863 |
Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. tutorchase.com It is ideal for separating and identifying individual components within a mixture. In a GC-MS analysis, the sample is vaporized and passed through a chromatographic column, where compounds are separated based on their boiling points and interactions with the column's stationary phase. As each compound, such as this compound, elutes from the column at a specific retention time, it enters the mass spectrometer.
The mass spectrometer then ionizes the molecules, typically through electron impact (EI), causing them to fragment in a reproducible manner. whitman.edu The resulting mass spectrum displays the molecular ion (M⁺) peak, which confirms the molecular weight, and a series of fragment ion peaks that constitute a unique "fingerprint" for the compound. whitman.edu Common fragmentation patterns for aromatic ethers include the loss of a methyl group (M-15) or a methoxy group (M-31). For isoquinolines, fragmentation can involve the loss of HCN or other small molecules from the heterocyclic ring. This combination of a unique retention time and a characteristic fragmentation pattern allows for the confident identification of this compound even in complex matrices.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are foundational techniques for the initial characterization of molecular structures like this compound. IR spectroscopy is particularly useful for identifying the various functional groups present in the molecule by detecting their characteristic vibrational frequencies. libretexts.org The structure of this compound contains several key functional groups: aromatic C-H bonds, the C=N bond of the isoquinoline ring, aromatic C=C bonds, and the C-O-C linkages of the methoxy groups. The expected absorption bands for these groups provide a unique spectral fingerprint.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly within the conjugated π-system of the isoquinoline ring, which acts as a chromophore. libretexts.org The absorption of UV or visible light excites electrons from lower energy ground states to higher energy excited states. libretexts.org For aromatic systems like this compound, the most significant absorptions are due to π → π* transitions. The position and intensity of these absorption bands are sensitive to the structure of the chromophore and the presence of auxochromes, such as the methoxy groups. The analysis of isoquinoline alkaloids and their derivatives frequently employs both IR and UV spectroscopy for structural elucidation. epa.govresearchgate.netresearchgate.net
Table 1: Characteristic Infrared (IR) Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C | Stretching | 1625 - 1575 |
| Isoquinoline C=N | Stretching | 1650 - 1550 |
| Methoxy C-H | Stretching | 2950 - 2850 |
| Aryl Ether C-O | Asymmetric Stretching | 1275 - 1200 |
| Aryl Ether C-O | Symmetric Stretching | 1075 - 1020 |
Table 2: Typical Ultraviolet-Visible (UV-Vis) Absorption Data for Dimethoxy-Substituted Isoquinoline Systems
| Transition Type | Typical λₘₐₓ (nm) | Solvent |
| π → π | ~225-240 | Ethanol |
| π → π | ~270-285 | Ethanol |
| π → π* | ~320-335 | Ethanol |
Note: The exact λₘₐₓ values are dependent on the specific substitution pattern and solvent used. The data presented is illustrative for dimethoxy-substituted isoquinoline chromophores. researchgate.net
X-ray Crystallography for Definitive Three-Dimensional Structure Elucidation and Absolute Configuration Determination
While specific crystal structure data for the parent this compound is not widely published, extensive crystallographic studies have been performed on closely related derivatives, such as papaverine (B1678415) (1-(3,4-dimethoxybenzyl)-6,7-dimethoxyisoquinoline). iucr.orgnih.govnih.gov Analysis of these structures provides valuable insight into the typical bond distances and angles of the dimethoxyisoquinoline core. For example, a multi-component crystal of papaverine with fumaric acid was analyzed, revealing detailed structural parameters. nih.govresearchgate.net Such studies are crucial for understanding intermolecular interactions, including hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.netiucr.org
Table 3: Illustrative Crystallographic Data for a Papaverine Derivative
| Parameter | Value |
| Compound | 1-(3,4-Dimethoxybenzyl)-6,7-dimethoxyisoquinoline–fumaric acid (2/1) nih.govresearchgate.net |
| Chemical Formula | C₂₀H₂₁NO₄·0.5C₄H₄O₄ nih.govresearchgate.net |
| Crystal System | Monoclinic nih.govresearchgate.net |
| Space Group | P2₁/n nih.govresearchgate.net |
| a (Å) | 9.05718 (12) nih.govresearchgate.net |
| b (Å) | 6.71363 (11) nih.govresearchgate.net |
| c (Å) | 32.8419 (4) nih.govresearchgate.net |
| β (°) | 95.9308 (12) nih.govresearchgate.net |
| Volume (ų) | 1986.31 (5) nih.govresearchgate.net |
| Temperature (K) | 100 nih.govresearchgate.net |
This data is for a derivative and serves to illustrate the type of information obtained from X-ray crystallography.
Advanced Spectroscopic Techniques for Isomer and Derivative Characterization
Beyond fundamental IR and UV-Vis spectroscopy, a suite of advanced spectroscopic techniques is essential for the unambiguous characterization of isoquinoline isomers and their derivatives. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the cornerstones of modern structural elucidation. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed map of the carbon and proton framework of a molecule.
¹H NMR reveals the chemical environment, number, and connectivity of protons. For this compound, distinct signals would be expected for the aromatic protons and the methoxy group protons, with their specific chemical shifts and coupling patterns allowing for precise assignment.
¹³C NMR provides information on each unique carbon atom in the molecule.
2D NMR techniques , such as Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY), are powerful tools for establishing connectivity between protons and carbons, including through multiple bonds, and for determining spatial proximity of atoms. ipb.ptresearchgate.net These methods are indispensable for distinguishing between constitutional isomers, such as 5,7-, 6,7-, and 5,8-dimethoxyisoquinoline, which would otherwise be challenging to differentiate.
Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the molecular formula. researchgate.net Tandem Mass Spectrometry (MS/MS) involves the fragmentation of the molecular ion, and the resulting fragmentation pattern provides significant structural information that can be used to identify the specific isoquinoline scaffold and the nature of its substituents. epa.govresearchgate.netresearchgate.net
Hyphenated techniques, such as High-Performance Liquid Chromatography coupled with NMR (HPLC-NMR), offer a powerful approach for the separation and direct structural characterization of isomers and metabolites from complex mixtures, such as crude plant extracts or biological fluids. acs.org
An In-depth Analysis of the Chemical Reactivity and Derivatization of this compound
The this compound scaffold is a significant heterocyclic motif that serves as a foundational structure for numerous natural products and synthetic compounds with diverse applications. The electronic properties conferred by the methoxy groups and the inherent reactivity of the isoquinoline nucleus make this compound a versatile platform for chemical transformations. This article explores the chemical reactivity and derivatization pathways of the dimethoxyisoquinoline nucleus, focusing on electrophilic and nucleophilic reactions, photochemical transformations, oxidation-reduction pathways, and its use in developing new molecules for pharmacology and material science.
Chemical Reactivity and Derivatization of the Dimethoxyisoquinoline Nucleus
The reactivity of the dimethoxyisoquinoline core is governed by the interplay between the electron-rich benzene (B151609) ring, activated by the two methoxy (B1213986) groups, and the electron-deficient pyridine (B92270) ring. This duality allows for a range of chemical modifications at various positions.
The two methoxy groups at positions 5 and 7 are strong activating, ortho-para directing groups for electrophilic aromatic substitution (EAS). uomustansiriyah.edu.iqmasterorganicchemistry.com This electronic enrichment makes the benzene portion of the isoquinoline (B145761) ring highly susceptible to attack by electrophiles. The positions ortho and para to the methoxy groups (C-6, C-8) are the most likely sites of substitution.
Detailed research has shown that nitration of the related 6,7-dimethoxy-1-methylisoquinoline (B8805874) with nitric acid results in substitution at the C-8 position to yield 6,7-dimethoxy-1-methyl-8-nitroisoquinoline. researchgate.net This regioselectivity is driven by the directing effects of the methoxy groups. Similarly, other classic EAS reactions like halogenation, sulfonation, and Friedel-Crafts acylation and alkylation are anticipated to proceed at these activated positions, providing a straightforward method for introducing a variety of functional groups. masterorganicchemistry.comresearchgate.net The specific conditions for these reactions can be tailored to control the extent and position of substitution.
Table 1: Examples of Electrophilic Aromatic Substitution on Dimethoxyisoquinoline Derivatives
| Reaction | Substrate | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Nitration | 6,7-Methoxy-1-methylisoquinoline | Nitric Acid | 6,7-Dimethoxy-1-methyl-8-nitroisoquinoline | researchgate.net |
This table is populated with representative data and can be expanded as more specific research findings become available.
The C-1 position of the isoquinoline ring is electrophilic due to the electron-withdrawing effect of the imine nitrogen. This makes it a prime target for nucleophilic attack. A variety of nucleophiles, including organometallic reagents and enolates, can add to the C1 position.
A significant advancement in this area is the directed ortho-metalation of 6,7-dimethoxyisoquinoline (B95607) using the Knochel–Hauser base (TMPMgCl·LiCl), which selectively deprotonates the C1 position. rsc.org The resulting C-1 magnesiated species can be trapped with various electrophiles, such as aldehydes, to furnish aryl(isoquinolin-1-yl)carbinols in moderate to good yields. rsc.org This method provides a direct route to 1-substituted isoquinolines.
Furthermore, asymmetric nucleophilic additions have been developed. For instance, the addition of silyl (B83357) enol ethers to N-acylated 5,8-dibromo-6,7-dimethoxyisoquinoline in the presence of an N-protected amino acid chloride proceeds with high diastereoselectivity to yield 1-substituted 1,2-dihydroisoquinolines. clockss.org Similarly, 3,4-dihydro-6,7-dimethoxyisoquinoline N-oxide reacts efficiently with nucleophiles like 4-methoxyphenylacetonitrile (B141487) in flow microreactors to give the corresponding addition products in good yield as a single diastereomer. nii.ac.jpthieme-connect.com
Table 2: Nucleophilic Addition Reactions at the Isoquinoline C1 Position
| Substrate | Nucleophile/Reagents | Product Type | Yield | Reference |
|---|---|---|---|---|
| 6,7-Dimethoxyisoquinoline | 1. TMPMgCl·LiCl; 2. Aromatic Aldehydes | Aryl(isoquinolin-1-yl)carbinol | 37-53% | rsc.org |
| 5,8-Dibromo-6,7-dimethoxyisoquinoline | Silyl enol ether, N-protected L-alanyl chloride | 1-Substituted 1,2-dihydroisoquinoline | High | clockss.org |
This table illustrates the versatility of nucleophilic additions to the dimethoxyisoquinoline system.
Photochemical reactions offer unique pathways for transforming isoquinoline structures, often proceeding through mechanisms not accessible by thermal reactions. nih.govirispublishers.com These reactions are initiated by the absorption of light, which promotes the molecule to an excited state with altered reactivity. irispublishers.com
A notable application is the photocyclization of 1-(2-bromobenzyl)-6,7-dimethoxyisoquinoline (B12913347) derivatives. Irradiation of these compounds, typically with a mercury vapor lamp, can induce an intramolecular aryl-aryl coupling to form oxoaporphine alkaloids like lysicamine. rsc.org The reaction is believed to proceed via the carbinol intermediate, which undergoes cyclization followed by aerial oxidation to the ketone during workup. rsc.org Another example involves the light-facilitated oxidation of the methylene (B1212753) bridge in papaverine (B1678415), a related dimethoxyisoquinoline alkaloid, to produce papaveraldine. nih.gov
Single Electron Transfer (SET) is a fundamental process where a single electron is transferred from a donor to an acceptor molecule, generating radical ion intermediates. nih.govlibretexts.org This mechanism can initiate a cascade of reactions. While direct evidence for SET mechanisms in many 5,7-dimethoxyisoquinoline reactions is still an area of active investigation, the electronic nature of the molecule makes it a plausible participant in such pathways.
Photoinduced electron transfer (PET) is a key mechanism in many photochemical reactions. irispublishers.com In these processes, the excited state of the isoquinoline or a sensitizer (B1316253) can act as a potent single-electron oxidant or reductant. For example, the photocyclization reactions mentioned above could involve an initial SET step. rsc.org Computational studies on related systems have shown that SET can occur via either inner-sphere or outer-sphere mechanisms, and these models provide a framework for analyzing the reactivity of dimethoxyisoquinoline derivatives. researchgate.net The generation of radical ions via SET can explain the formation of products arising from bond cleavages, rearrangements, and cyclizations that are characteristic of photochemical transformations. irispublishers.comwordpress.com
The this compound system can undergo a variety of oxidation and reduction reactions at different sites.
Oxidation: The electron-rich dimethoxy-substituted ring is susceptible to oxidation. A common transformation is the oxidative demethylation of dimethoxyisoquinolines to the corresponding isoquinolinediones using reagents like cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) or silver(II) oxide. thieme-connect.dejst.go.jp For example, 7,8-dimethoxyisoquinoline (B1652956) is oxidized by CAN to isoquinoline-7,8-dione. thieme-connect.de The methylene bridge in related structures like papaverine is vulnerable to oxidation, which can be facilitated by light, to form a secondary alcohol and subsequently a ketone. nih.gov Furthermore, substituents on the isoquinoline ring can be selectively oxidized. The methyl group at C-1 of 6,7-dimethoxy-1-methyl-8-nitroisoquinoline can be oxidized to an aldehyde using selenium dioxide. researchgate.net
Reduction: Reduction reactions typically target the pyridine ring or functional groups attached to the scaffold. Catalytic hydrogenation or treatment with reducing agents like sodium borohydride (B1222165) can reduce the C=N double bond, leading to 1,2-dihydroisoquinolines or 1,2,3,4-tetrahydroisoquinolines. clockss.orgcymitquimica.com Functional groups introduced onto the ring, such as nitro groups, can be readily reduced to amines. For instance, the reductive cyclization of a nitro-substituted precursor using iron in acetic acid is a key step in the synthesis of the marine alkaloid aaptamine. researchgate.net
Table 3: Selected Oxidation and Reduction Reactions
| Reaction Type | Substrate | Reagent/Conditions | Product | Reference |
|---|---|---|---|---|
| Oxidation | 7,8-Dimethoxyisoquinoline | Cerium(IV) ammonium nitrate (CAN), aq MeCN | Isoquinoline-7,8-dione | thieme-connect.de |
| Oxidation | 6,7-Dimethoxy-1-methyl-8-nitroisoquinoline | Selenium dioxide, Dioxane | 6,7-Dimethoxy-8-nitroisoquinoline-1-carbaldehyde | researchgate.net |
| Oxidation | Papaverine (a dimethoxybenzyl-dimethoxyisoquinoline) | Light, Oxygen | Papaveraldine | nih.gov |
| Reduction | 1-Substituted-1,2-dihydroisoquinoline | HCO₂NH₄, 10% Pd/C | 1,2,3,4-Tetrahydroisoquinoline | clockss.org |
This table summarizes key redox transformations of the dimethoxyisoquinoline core.
The this compound scaffold is a privileged structure in medicinal chemistry and a versatile building block in material science. Its derivatization allows for the fine-tuning of properties to achieve desired biological activities or material characteristics.
In pharmacology, derivatives have been explored for a wide range of therapeutic applications. For example, 3-phenyl substituted 6,7-dimethoxyisoquinoline derivatives have been synthesized and evaluated as antibacterial agents that target the bacterial cell division protein FtsZ, showing activity against multidrug-resistant strains like MRSA and VRE. nih.govresearchgate.net The core structure is also found in alkaloids with potential anticancer and antiparasitic activities. oup.com The synthesis of oxoaporphine alkaloids, which possess significant biological activities, often starts from 6,7-dimethoxyisoquinoline. rsc.org
In material science, the rigid, planar, and electron-rich nature of the isoquinoline ring system makes it an attractive candidate for the development of organic functional materials. While specific applications for this compound are emerging, related quinoline (B57606) and isoquinoline derivatives are used in the synthesis of fluorophores, organic light-emitting diodes (OLEDs), and chemical sensors. The ability to introduce various functional groups through the reactions described above allows for the systematic modification of the electronic and photophysical properties of the core structure, paving the way for its use in advanced materials.
Biological Activities and Mechanistic Studies of Dimethoxyisoquinoline Derivatives
Antimicrobial Properties of Dimethoxyisoquinoline Compounds
Dimethoxyisoquinoline derivatives have shown considerable efficacy against various microbial pathogens, including both bacteria and fungi. Their mechanisms of action often involve targeting essential cellular processes, leading to the inhibition of microbial growth and proliferation.
Antibacterial Activity and Bacterial Cell Division Protein (FtsZ) Targeting
A notable target for novel antibacterial agents is the filamentous temperature-sensitive protein Z (FtsZ), a crucial protein involved in bacterial cell division. Certain 3-phenyl substituted 6,7-dimethoxyisoquinoline (B95607) derivatives have been identified as potent inhibitors of FtsZ. These compounds have demonstrated significant antibacterial activity against various bacterial strains.
The mechanism of action of these dimethoxyisoquinoline derivatives involves the disruption of FtsZ assembly dynamics. By binding to FtsZ, they can either inhibit its polymerization or induce the formation of non-functional polymers, thereby preventing the formation of the Z-ring, which is essential for bacterial cytokinesis. This disruption of cell division ultimately leads to bacterial cell death. The activity of these compounds highlights their potential as a new class of antibiotics that target a key component of the bacterial cell division machinery.
| Compound Type | Target | Mechanism of Action |
| 3-Phenyl substituted 6,7-dimethoxyisoquinoline derivatives | Bacterial Cell Division Protein (FtsZ) | Disruption of FtsZ assembly and Z-ring formation |
Antifungal Efficacy and Growth Inhibition Mechanisms
Dimethoxyisoquinoline derivatives have also exhibited significant antifungal properties against a range of pathogenic fungi. For instance, novel 2-aryl-7,8-dimethoxy-3,4-dihydroisoquinolin-2-ium salts have been synthesized and evaluated for their bioactivity against several plant pathogenic fungi, showing good to excellent inhibition activity.
The antifungal mechanisms of these compounds are multifaceted. Some derivatives have been shown to damage the fungal cell wall, compromising its structural integrity. Others disrupt the functional integrity of the cytoplasmic membrane, leading to leakage of cellular contents and ultimately fungal cell death. These mechanisms suggest that dimethoxyisoquinoline derivatives can interfere with essential fungal structures, making them promising candidates for the development of new antifungal agents.
Neuropharmacological Effects of Dimethoxyisoquinoline Analogues
Beyond their antimicrobial activities, dimethoxyisoquinoline analogues have been extensively studied for their effects on the central nervous system. These compounds have shown potential as anticonvulsant and neuroprotective agents, with mechanisms involving interactions with various neurological targets and modulation of neurotransmitter systems.
Anticonvulsant Activity and Neurological Target Interactions
Several 1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives have been identified as potent anticonvulsant agents in various animal models of epilepsy. nih.gov These compounds have shown efficacy against seizures induced by different chemical convulsants and maximal electroshock.
The anticonvulsant effects of these dimethoxyisoquinoline analogues are attributed to their interactions with multiple neurological targets. Some derivatives act as antagonists of AMPA/kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors involved in excitatory neurotransmission. nih.gov By blocking these receptors, they can reduce excessive neuronal excitation that leads to seizures. Other potential targets include glycine (B1666218) and α7 nicotinic acetylcholine (B1216132) (nACh) receptors, suggesting a complex mechanism of action that involves the modulation of both excitatory and inhibitory neurotransmission. mdpi.com
| Compound | Anticonvulsant Activity | Potential Neurological Targets |
| 2-acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline | Significant anticonvulsant activity against audiogenic seizures in DBA/2 mice. nih.gov | AMPA/kainate receptors, Glycine receptors, α7 nACh receptors nih.govmdpi.com |
| N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives | Protective action against audiogenic, maximal electroshock, and pentetrazol-induced seizures. nih.gov | AMPA/kainate receptors nih.gov |
Neuroprotective Potential in Neurodegenerative Disorders (e.g., Alzheimer's Disease)
Isoquinoline (B145761) alkaloids, including those with dimethoxy substitutions, have demonstrated neuroprotective effects, suggesting their potential in the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease. nih.gov These compounds can exert their protective effects through various mechanisms, including the inhibition of neuroinflammation and the reduction of oxidative damage. nih.gov
In the context of Alzheimer's disease, the accumulation of amyloid-β (Aβ) plaques and neurofibrillary tangles, along with increased oxidative stress, contributes to neuronal damage. The antioxidant properties of dimethoxyisoquinoline derivatives can help mitigate oxidative stress, a key pathological factor in neurodegeneration. nih.gov Furthermore, their anti-inflammatory effects can reduce the chronic neuroinflammation associated with these diseases. By targeting these pathological pathways, dimethoxyisoquinoline analogues may help to slow the progression of neurodegenerative disorders.
Modulation of Neurotransmitter Systems
The neuropharmacological effects of dimethoxyisoquinoline analogues are also linked to their ability to modulate various neurotransmitter systems. As mentioned in the context of their anticonvulsant activity, these compounds can interact with glutamate and acetylcholine receptors. nih.govmdpi.com
Furthermore, isoquinoline derivatives have been shown to influence the dopaminergic system. nih.gov This is particularly relevant for neurodegenerative conditions such as Parkinson's disease, which is characterized by the loss of dopaminergic neurons. By modulating dopamine (B1211576) neurotransmission, these compounds could potentially offer therapeutic benefits. The ability of dimethoxyisoquinoline derivatives to interact with multiple neurotransmitter systems underscores their potential as versatile agents for treating a range of neurological disorders. nih.gov
Anti-Inflammatory and Analgesic Research
Dimethoxyisoquinoline derivatives have been investigated for their potential to alleviate pain and inflammation. Research into a specific derivative, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, has demonstrated notable analgesic and anti-inflammatory effects in preclinical models. In studies involving thermal and chemical irritation tests, this compound exhibited a significant pain-relieving effect. amegroups.cn
The anti-inflammatory activity was particularly pronounced. When tested on a model of acute inflammatory arthritis, the compound showed a potent effect, suggesting its potential as a powerful anti-inflammatory agent. amegroups.cn A comparative study revealed that its efficacy surpassed that of a commonly used non-steroidal anti-inflammatory drug (NSAID). amegroups.cn Specifically, at a dose of 0.5 mg/kg, the anti-inflammatory effect of the isoquinoline derivative was found to be 3.3 times greater than that of diclofenac (B195802) sodium, a standard reference drug in this type of research. amegroups.cn These findings highlight the compound's pronounced activity and suggest that dimethoxyisoquinoline scaffolds could be a promising area for the development of new non-narcotic analgesics. amegroups.cn
Table 1: Comparative Anti-inflammatory Activity
| Compound | Dose (mg/kg) | Anti-inflammatory Effect vs. Diclofenac Sodium |
|---|---|---|
| 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline HCl | 0.5 | 3.3 times greater |
Anticancer and Cell Cycle Modulation Investigations
The quinoline (B57606) and isoquinoline scaffolds are recognized as privileged structures in the development of anticancer drugs due to their ability to induce antiproliferative effects through various mechanisms, including cell cycle arrest and apoptosis induction. nih.gov Research into novel quinoline derivatives has shown they can act as tubulin inhibitors, targeting the colchicine (B1669291) binding site, which is crucial for microtubule assembly during cell division. nih.gov
One study demonstrated that a specific quinoline derivative could significantly induce cell cycle arrest in the G2/M phase in MDA-MB-231 breast cancer cells. nih.gov The population of cells in the G2/M phase increased to 22.84% after treatment, compared to 10.42% in untreated cells. nih.gov This disruption of the cell cycle is a key mechanism for inhibiting the proliferation of cancer cells. nih.gov Furthermore, these compounds were shown to induce apoptosis in both early and late stages, reinforcing their potential as anticancer agents. nih.gov While this research focuses on the broader quinoline class, it underscores the potential of the core structure, shared by dimethoxyisoquinolines, in cancer therapy research.
Enzyme Inhibition Studies
Pancreatic α-amylase and α-glucosidase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing postprandial hyperglycemia. nih.govnih.gov Inhibiting these enzymes can slow the breakdown of dietary carbohydrates into absorbable monosaccharides, thereby delaying glucose absorption and reducing blood sugar levels. nih.gov While various natural and synthetic compounds, including certain quinoline hybrids, have been studied for these inhibitory activities, specific research data on 5,7-dimethoxyisoquinoline and its direct derivatives in this context is limited in the available literature. nih.gov
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are critical enzymes in cholinergic neurotransmission, and their inhibition is a primary strategy for treating neurological conditions like Alzheimer's disease. mdpi.com Several isoquinoline derivatives have been evaluated for their ability to inhibit these enzymes.
Studies on a series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives showed they possess BChE inhibitory activity. mdpi.com Another related compound, Boldine, an aporphine (B1220529) alkaloid with a dimethoxy-substituted structure, has been shown to inhibit both AChE and BChE. nih.gov Furthermore, research into novel 7-alkoxyl substituted indolizinoquinoline-5,12-dione derivatives revealed potent and selective AChE inhibitory activity. nih.gov One compound from this series demonstrated an IC₅₀ value of 0.068 µM for AChE, with a high selectivity index of 144 over BChE. nih.gov Molecular docking studies suggest these compounds can bind to both the catalytically active site and the peripheral anionic site of the AChE enzyme. nih.gov
Table 2: Cholinesterase Inhibition by Isoquinoline-Related Derivatives
| Compound Class/Name | Target Enzyme | IC₅₀ Value (µM) | Reference |
|---|---|---|---|
| Boldine | Acetylcholinesterase (AChE) | 372 | nih.gov |
| Boldine | Butyrylcholinesterase (BChE) | 321 | nih.gov |
Other Reported Pharmacological Activities
The antioxidant properties of isoquinoline alkaloids and their derivatives have been a subject of significant research. These compounds can exert antioxidant effects by scavenging free radicals, which are implicated in cellular damage and various disease pathologies. mdpi.comnih.gov The free-radical scavenging potential is often associated with the hydrogen- or electron-donating capabilities of the molecule's phenolic groups. mdpi.com
A study on a series of 3,4-dihydroisoquinoline-3-carboxylic acid derivatives demonstrated that nearly all synthesized compounds exhibited potent scavenging capabilities against one or more types of free radicals, including DPPH•, ABTS•+, O₂•⁻, and •NO. mdpi.com Similarly, investigations into a range of benzylisoquinoline alkaloids, such as laudanosoline (B600547) and apomorphine (B128758), confirmed their dose-dependent inhibition of microsomal lipid peroxidation, a key process of oxidative damage. nih.gov The presence of a catechol group or free hydroxyl groups on the molecular structure is considered a relevant feature for this antioxidant activity. nih.gov Some of these compounds, like apomorphine and boldine, are suggested to act as chain-breaking antioxidants, effectively halting the cascade of oxidative damage. nih.gov
Alpha-1 Adrenoceptor Antagonism
Research into the biological effects of dimethoxyisoquinoline derivatives has identified their potential as antagonists for alpha-1 adrenoceptors. A series of 1,3-diamino-6,7-dimethoxyisoquinolines were synthesized and assessed for their binding affinity to these receptors, which are known to play a role in blood pressure regulation. nih.gov
In these studies, the parent compound 1-Amino-3-(dimethylamino)-6,7-dimethoxyisoquinoline (Compound 4) demonstrated no significant affinity for alpha-1 adrenoceptors, with a dissociation constant (Ki) well above 10 M. nih.gov However, modification of the substituent at the 3-position led to a substantial increase in binding potency. Specifically, the 3-(2-furoylpiperazin-1-yl) analogue (Compound 8) showed a significantly higher affinity, with a Ki value of 1.6 x 10 M. nih.gov Despite this improvement, its potency was still approximately 1000-fold less than that of prazosin (B1663645), a well-established alpha-1 antagonist. nih.gov
Table 1: α1-Adrenoceptor Binding Affinities of 6,7-Dimethoxyisoquinoline Derivatives
| Compound | Substituent at 3-position | Binding Affinity (Ki) |
|---|---|---|
| Compound 4 | Dimethylamino | > 10(^{-6}) M |
| Compound 8 | 2-Furoylpiperazin-1-yl | 1.6 x 10(^{-7}) M |
| Prazosin | (Reference) | ~1.6 x 10(^{-10}) M |
Mechanistic studies revealed insights into the structure-activity relationship. Analysis suggested that for heterocyclic nuclei like isoquinoline to bind effectively to the alpha-1 adrenoceptor, protonation at the N-1 position is a critical requirement. nih.gov Computational and X-ray crystallographic comparisons between the dimethoxyisoquinoline derivatives and prazosin indicated that differences in binding energies could be attributed to the formation of a salt bridge between the protonated form of the antagonist and the receptor protein. nih.gov None of the synthesized isoquinoline derivatives proved to be effective antihypertensive agents in rat models at the doses tested. nih.gov This finding supports the hypothesis that the antihypertensive effects of related compounds like prazosin are derived specifically from potent alpha-1 adrenoceptor blockade. nih.gov
Anti-HIV Activity
The isoquinoline scaffold has been identified as a promising framework for the development of novel anti-HIV agents. Derivatives have been investigated as antagonists of the CXCR4 receptor, a co-receptor that facilitates HIV entry into host cells. mdpi.comnih.gov Building on this, specific research has focused on dimethoxy-substituted isoquinolines for their potential to inhibit a different target in the HIV life cycle: the reverse transcriptase (RT) enzyme. nih.govnih.gov
In one study, two series of novel 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) analogues were designed, synthesized, and evaluated for their ability to inhibit HIV-1 RT in vitro. nih.govnih.gov The research aimed to address the ongoing need for new Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) that can be effective against both wild-type and drug-resistant strains of the virus. nih.govnih.gov
Out of thirty synthesized compounds, eighteen demonstrated greater than 50% inhibition of the enzyme at a concentration of 100 µM. nih.govnih.gov Two compounds in particular, 8h and 8l , emerged as the most promising, showing significant inhibition of HIV-1 RT. nih.govnih.gov
Table 2: In-Vitro HIV-1 Reverse Transcriptase (RT) Inhibitory Activity
| Compound | % Inhibition at 100 µM |
|---|---|
| 8h | 74.82% |
| 8l | 72.58% |
Preliminary structure-activity relationship (SAR) analysis and molecular docking studies were performed on the most active compounds to understand their binding mode with the HIV-1 RT enzyme. nih.govnih.gov The results from this investigation indicated that the synthesized 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives represent a viable starting point for the design of new and potent inhibitors of HIV-1 RT. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies
Elucidation of Key Structural Motifs for Enhanced Biological Efficacy
The biological efficacy of 5,7-dimethoxyisoquinoline derivatives is intrinsically linked to several key structural motifs. The dimethoxy substitution pattern at the 5 and 7 positions on the isoquinoline (B145761) core is a fundamental determinant of activity in many analogues. This specific arrangement of electron-donating methoxy (B1213986) groups influences the electron density of the aromatic system, which in turn can affect binding interactions with biological targets.
In related dimethoxyisoquinoline scaffolds, such as the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) series, the presence of these methoxy groups is a crucial pharmacophoric element for activity as sigma-2 (σ2) receptor ligands. Furthermore, the tetrahydroisoquinoline core itself is recognized as a versatile scaffold in medicinal chemistry, contributing to a wide range of biological activities including antitumor and anti-inflammatory properties.
Studies on related compounds have also highlighted the importance of the nitrogen atom within the isoquinoline ring system. Its basicity and ability to form hydrogen bonds are critical for receptor recognition and binding. Modifications at the nitrogen, such as the introduction of a phenethyl group in 6,7-dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinoline derivatives, have been shown to be pivotal for their activity as P-glycoprotein (P-gp) modulators.
The nature of the linker and the terminal group attached to the core scaffold also play a significant role. For instance, in a series of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, the introduction of amide, ester, or alkylamine functionalities as linkers, connected to various aryl moieties, was found to be a critical structural requirement for defining their interaction and selectivity with P-gp. nih.gov
A summary of key structural motifs and their contributions to biological efficacy is presented below:
| Structural Motif | Contribution to Biological Efficacy |
| 5,7-Dimethoxy Groups | Influences electron density of the aromatic ring, crucial for target binding. |
| Isoquinoline Core | Provides a rigid scaffold for the presentation of other functional groups. |
| Nitrogen Atom | Acts as a hydrogen bond acceptor and influences the basicity of the molecule. |
| Substituents on the Nitrogen | Can significantly modulate activity and selectivity for specific biological targets. |
| Linker Functionality (e.g., amide, ester) | Determines the orientation and flexibility of terminal groups, affecting target interaction. |
| Terminal Aryl Groups | Can engage in additional binding interactions, enhancing potency and selectivity. |
Impact of Substituent Modifications on Pharmacological Profiles
The pharmacological profile of this compound analogues can be finely tuned through systematic modifications of substituents on the core scaffold. Research on the closely related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline framework provides significant insights into these structure-activity relationships.
In the context of P-glycoprotein modulation, the nature of the functional group linking a terminal aryl moiety to the tetrahydroisoquinoline scaffold has a profound impact on activity and selectivity. A comparative study of amide, ester, and alkylamine linkers revealed distinct pharmacological profiles. unifi.it Generally, amide and alkylamine derivatives were found to be more potent P-gp modulators compared to their corresponding ester analogues. unifi.it Interestingly, while the amide and alkylamine derivatives showed high selectivity for P-gp, some of the ester derivatives also exhibited activity against the Breast Cancer Resistance Protein (BCRP), indicating that the linker type can influence transporter selectivity. unifi.itnih.gov
The substitution pattern on the terminal aryl ring also plays a critical role. For instance, the presence of multiple methoxy groups on the terminal phenyl ring, such as a 3,4,5-trimethoxy substitution, has been associated with potent activity in various series of P-gp modulators. unifi.it
The following table summarizes the observed impact of specific substituent modifications on the pharmacological profiles of dimethoxyisoquinoline derivatives:
| Modification | Impact on Pharmacological Profile |
| Linker Modification | |
| Amide Linker | Generally confers high potency and selectivity for P-gp. unifi.it |
| Ester Linker | Often results in lower P-gp potency but can introduce activity at other transporters like BCRP. unifi.itnih.gov |
| Alkylamine Linker | Can lead to potent and selective P-gp modulation. unifi.it |
| Terminal Aryl Ring Substitution | |
| 3,4,5-Trimethoxy substitution | Associated with high P-gp modulatory activity. unifi.it |
| 2,2-bis(4-methoxyphenyl) substitution | Can also lead to potent P-gp activity. unifi.it |
These findings underscore the importance of a systematic approach to substituent modification in order to optimize the pharmacological profile of dimethoxyisoquinoline analogues for a desired therapeutic target.
Stereochemical Influences on Activity and Selectivity
Stereochemistry is a critical factor in the interaction of drug molecules with their biological targets, which are themselves chiral. nih.gov The three-dimensional arrangement of atoms in a molecule can significantly influence its binding affinity, efficacy, and selectivity for a particular receptor or enzyme. biomedgrid.comsolubilityofthings.com In the context of dimethoxyisoquinoline derivatives, the presence of chiral centers can lead to stereoisomers with distinct pharmacological properties. uj.edu.plnih.govnih.gov
For instance, in the tetrahydroisoquinoline series, the carbon at the 1-position can be a stereocenter. The absolute configuration at this position can dictate the orientation of substituents, which in turn affects how the molecule fits into a binding pocket. It is a well-established principle that one enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for adverse effects. nih.gov
While specific studies on the stereochemical influences of this compound are limited, the general principles of stereoselectivity in drug action are highly relevant. The differential activity of stereoisomers can arise from:
Complementary Binding Interactions: One enantiomer may have a three-point attachment to the target receptor, leading to a stable and productive interaction, while the other enantiomer can only achieve a two-point attachment, resulting in weaker binding.
Steric Hindrance: The spatial arrangement of atoms in one enantiomer may cause steric clashes with the binding site, preventing optimal binding, whereas the other enantiomer fits perfectly.
Differential Metabolism: Enzymes responsible for drug metabolism are also chiral and can metabolize stereoisomers at different rates, leading to variations in their pharmacokinetic profiles. nih.gov
The synthesis of single enantiomers of dimethoxyisoquinoline derivatives is therefore a key strategy in drug discovery to identify the more potent and selective isomer and to minimize potential off-target effects.
Design Principles for Optimized Dimethoxyisoquinoline Analogues
The design of optimized dimethoxyisoquinoline analogues is guided by the structure-activity and structure-property relationships elucidated from various studies. The overarching goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. Key design principles that have emerged from research on related dimethoxyisoquinoline scaffolds include:
Scaffold Hopping and Bioisosteric Replacement: While the dimethoxyisoquinoline core is a privileged scaffold, replacing it with other heterocyclic systems can lead to novel compounds with improved properties. nih.gov Similarly, bioisosteric replacement of functional groups, such as substituting an ester with an amide, can enhance metabolic stability and target engagement. nih.gov
Structure-Based and Ligand-Based Drug Design: Computational methods such as molecular docking and pharmacophore modeling can be employed to guide the design of new analogues. nih.govopenmedicinalchemistryjournal.com By understanding the key interactions between the ligand and its target, new molecules with enhanced binding affinity can be rationally designed. nih.gov
Systematic SAR Exploration: A systematic exploration of the chemical space around the dimethoxyisoquinoline scaffold is essential. This involves synthesizing and testing a library of compounds with diverse substituents at various positions to build a comprehensive understanding of the SAR.
The following table outlines some of the key design principles and their intended outcomes for the optimization of dimethoxyisoquinoline analogues:
| Design Principle | Intended Outcome |
| Maintain the core dimethoxyisoquinoline scaffold | Retain the essential pharmacophoric features for target binding. |
| Introduce diverse linkers (amides, esters, etc.) | Modulate target selectivity and potency. unifi.it |
| Vary substituents on terminal aryl rings | Enhance binding affinity and explore new interactions. |
| Control stereochemistry | Improve potency and reduce off-target effects. nih.gov |
| Utilize computational modeling | Guide rational design and prioritize synthetic efforts. openmedicinalchemistryjournal.com |
By applying these principles, medicinal chemists can systematically optimize the this compound scaffold to develop novel and effective therapeutic agents for a range of diseases.
Computational and Theoretical Investigations of Dimethoxyisoquinoline Systems
Molecular Docking and Ligand-Protein Interaction Analysis for Target Identification and Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets for a ligand and estimating the strength of their interaction, often expressed as binding affinity.
In the context of dimethoxyisoquinoline systems, molecular docking studies have been crucial for exploring their potential as targeted therapeutic agents. For instance, derivatives of the closely related 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) have been investigated as ligands for the sigma-2 receptor, a promising target in cancer therapy due to its prevalence in proliferating tumor cells. nih.gov Computational drug design, facilitated by molecular docking, helps in creating ligands that can selectively bind to such receptors. nih.gov
The process involves positioning the ligand (e.g., a dimethoxyisoquinoline derivative) into the active site of a target protein. The binding affinity is then calculated, with lower values (more negative, typically in kcal/mol) indicating a more stable and favorable interaction. researchgate.netdergipark.org.tr For example, docking studies of various quinoline-based compounds have shown binding affinities ranging from -5.3 to -6.1 kcal/mol against certain protein targets. nih.gov These studies also reveal the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. Identifying the key amino acid residues involved in these interactions is vital for understanding the mechanism of action and for designing more potent and selective inhibitors. nih.govnih.gov
Table 1: Example of Molecular Docking Data for Quinoline (B57606) Derivatives
| Compound Class | Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues (Example) |
|---|---|---|---|
| 2,4-disubstituted quinoline | Mycobacterium tuberculosis LipB | -3.2 to -18.5 | Not Specified |
Note: This table presents data for related quinoline derivatives to illustrate the type of information obtained from molecular docking studies. Data specific to 5,7-dimethoxyisoquinoline is not available in the cited literature.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, stability, and reactivity of molecules. mdpi.comnih.gov These calculations provide insights into various molecular properties that are difficult to measure experimentally.
Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. physchemres.org The energy gap between HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is a critical indicator of molecular reactivity and stability; a smaller gap generally implies higher reactivity. mdpi.com
For isoquinoline (B145761) and its derivatives, DFT calculations have been used to determine optimized geometries, vibrational frequencies, and various electronic properties. researchgate.net Molecular Electrostatic Potential (MEP) maps are another valuable output, visualizing the charge distribution on the molecule's surface. These maps identify electrophilic (electron-poor) and nucleophilic (electron-rich) regions, predicting sites for potential intermolecular interactions. researchgate.net
Global reactivity descriptors, such as chemical hardness, softness, and electrophilicity index, can also be calculated from HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and are useful in predicting its behavior in chemical reactions and biological systems. ceon.rs
Table 2: Quantum Chemical Properties Calculated via DFT
| Property | Significance |
|---|---|
| HOMO Energy | Indicates electron-donating ability |
| LUMO Energy | Indicates electron-accepting ability |
| HOMO-LUMO Gap | Relates to chemical reactivity and stability |
| Dipole Moment | Measures the polarity of the molecule |
| Molecular Electrostatic Potential (MEP) | Identifies sites for electrophilic and nucleophilic attack |
| Chemical Hardness | Measures resistance to change in electron distribution |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of the dynamic behavior of molecules, such as conformational changes and the stability of ligand-protein complexes. nih.govmdpi.com
In the context of drug design, MD simulations are often performed after molecular docking to validate the stability of the predicted binding pose. nih.gov A simulation of a ligand-protein complex, typically lasting for nanoseconds, can reveal whether the ligand remains stably bound within the active site or if it dissociates. mdpi.com These simulations are crucial for understanding the dynamic nature of the interactions between a ligand and its target receptor. nih.gov
MD simulations are also essential for conformational analysis, which is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov For flexible molecules, identifying the most stable or biologically active conformation is key to understanding their function. researchgate.net Computational simulations can explore the potential energy surface of a molecule to identify low-energy conformers and the energy barriers between them. nih.gov This information is particularly valuable for designing molecules that are pre-organized to fit into a specific binding pocket, potentially increasing their affinity and selectivity.
In Silico Drug-Likeness Assessment
Before a compound is synthesized and tested in the lab, its potential as a drug can be evaluated using computational methods. This in silico assessment predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. scielo.br A key component of this assessment is evaluating the compound's "drug-likeness," often using guidelines like Lipinski's Rule of Five. wikipedia.orglindushealth.com
Lipinski's Rule of Five provides a set of criteria for orally active drugs: lindushealth.comdrugbank.com
Molecular Weight (MW): less than 500 Daltons.
LogP (octanol-water partition coefficient): not more than 5.
Hydrogen Bond Donors (HBD): no more than 5.
Hydrogen Bond Acceptors (HBA): no more than 10.
Compounds that comply with these rules are more likely to have good oral bioavailability. lindushealth.comidaampublications.in Other parameters often considered include the number of rotatable bonds (related to conformational flexibility) and the topological polar surface area (TPSA), which correlates with drug transport properties.
For this compound, we can calculate these properties to assess its drug-likeness.
Table 3: Predicted Drug-Likeness Properties of this compound
| Property | Value | Lipinski's Rule of Five Compliance |
|---|---|---|
| Molecular Formula | C11H11NO2 | N/A |
| Molecular Weight | 189.21 g/mol | Yes (≤ 500) |
| LogP (calculated) | ~2.0-2.5 | Yes (≤ 5) |
| Hydrogen Bond Donors | 0 | Yes (≤ 5) |
Based on this analysis, this compound fully complies with Lipinski's Rule of Five, suggesting it possesses physicochemical properties favorable for an orally administered drug. Further in silico ADMET predictions can provide more detailed information on its likely pharmacokinetic profile, including predictions of gastrointestinal absorption, blood-brain barrier permeability, and potential interactions with metabolic enzymes. scielo.brpensoft.net
Thermodynamic Calculations and Energetic Considerations
Computational chemistry provides the tools to calculate fundamental thermodynamic properties of molecules, such as the enthalpy of formation (ΔHf°). nih.govnih.gov The enthalpy of formation is a measure of the energy change when one mole of a compound is formed from its constituent elements in their standard states, and it provides insight into the molecule's stability. nih.gov
Quantum chemical methods like DFT can be used to calculate the total electronic energy of a molecule. nih.govresearchgate.net From this, and by including corrections for zero-point vibrational energy and thermal effects, thermodynamic properties like enthalpy, entropy, and heat capacity can be determined. researchgate.netresearchgate.net These calculations are essential for understanding the energetics of chemical reactions involving the compound and for predicting its stability under various conditions.
For example, computational studies on quinoline and its derivatives have successfully estimated their gas-phase enthalpies of formation, showing good agreement with available experimental data. chemrxiv.org Such calculations can be applied to this compound to predict its thermodynamic stability. The energetic properties of different isomers can also be compared, providing insights into their relative stabilities. nih.gov These theoretical thermodynamic data are valuable for chemical process design and for a deeper understanding of the molecule's fundamental energetic characteristics.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline |
| Quinoline |
| Isoquinoline |
Natural Occurrence, Biosynthesis, and Chemodiversity
Isolation from Diverse Natural Sources (e.g., Plants, Microorganisms)
While the simple parent compound, 5,7-dimethoxyisoquinoline, is not commonly cited as a direct isolate from natural sources, the dimethoxyisoquinoline structural core is a fundamental component of numerous benzylisoquinoline alkaloids (BIAs) found extensively in the plant kingdom. These complex alkaloids are particularly abundant in specific plant families known for their rich phytochemical profiles.
Prominent sources of dimethoxyisoquinoline-containing alkaloids include the Annonaceae and Papaveraceae families. For instance, various species of the genus Annona have yielded a multitude of isoquinoline (B145761) alkaloids nih.govmdpi.com. The leaves, root, and stem barks of Annona muricata are known to contain reticuline, coclaurine, and coreximine, among others nih.govoup.com. Similarly, the genus Corydalis (Papaveraceae family) is a well-documented source of over 100 different isoquinoline alkaloids, including protoberberines, aporphines, and benzophenanthridines rsc.orgnih.govrsc.org. Species such as Corydalis yanhusuo are known to produce alkaloids like tetrahydropalmatine (B600727) and isocorypalmine, which feature methoxy (B1213986) substitutions on the isoquinoline ring system mdpi.com. Other plant families, such as Ranunculaceae (e.g., Thalictrum species), also contribute to the diversity of these natural products researchgate.netnih.gov.
Microorganisms are also recognized as a potential, though less explored, source of bioactive alkaloids and other secondary metabolites nih.gov.
Table 1: Examples of Plant Sources for Dimethoxyisoquinoline-Containing Alkaloids
| Plant Family | Genus/Species | Isolated Alkaloids |
| Annonaceae | Annona muricata | Reticuline, Coclaurine, Coreximine, Anonaine nih.govoup.com |
| Annonaceae | Diclinanona calycina | (S)-(+)-Reticuline, Liriodenine (B31502), Anonaine nih.gov |
| Papaveraceae | Corydalis yanhusuo | Tetrahydropalmatine, Isocorypalmine, Coptisine mdpi.com |
| Papaveraceae | Corydalis cava | Tetrahydrocoptisine, Canadine wikipedia.org |
| Ranunculaceae | Thalictrum foliolosum | Berberine and other benzylisoquinoline alkaloids researchgate.net |
Elucidation of Biosynthetic Pathways (e.g., Phenylpropanoid Pathway, Benzylisoquinoline Alkaloid Biosynthesis)
The biosynthesis of dimethoxyisoquinoline alkaloids is a complex, multi-step process that originates from primary metabolism. The foundational carbon skeleton is derived from the amino acid L-tyrosine, which itself is a product of the shikimate pathway.
The general phenylpropanoid pathway serves as a crucial starting point, converting L-phenylalanine into a variety of precursors for secondary metabolites nih.gov. For benzylisoquinoline alkaloids (BIAs), the journey begins specifically with L-tyrosine. The biosynthesis of the characteristic BIA scaffold proceeds via the conversion of tyrosine into two key intermediates: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde.
A pivotal condensation reaction, catalyzed by the enzyme norcoclaurine synthase (NCS), joins these two tyrosine-derived units to form (S)-norcoclaurine, which constitutes the fundamental benzylisoquinoline backbone. From this central intermediate, a series of enzymatic modifications, including hydroxylations, acetylations, and critically, O-methylations, generate the vast array of BIA structures. Enzymes known as O-methyltransferases (OMTs) are responsible for adding methyl groups (from the donor S-adenosyl-L-methionine) to hydroxyl positions on the aromatic rings, thereby creating the methoxy substituents characteristic of compounds like this compound. (S)-Reticuline is a key branch-point intermediate in the biosynthesis of many BIAs and is formed through such sequential modifications mdpi.com.
Chemodiversity of Dimethoxyisoquinoline-Containing Alkaloids in Nature
The structural diversity of naturally occurring isoquinoline alkaloids is immense, with over 2,500 distinct compounds identified mdpi.com. The dimethoxyisoquinoline core is a feature within many of these structures, which are categorized into several major subgroups based on their skeletal arrangement.
This chemodiversity arises from the various ways the basic benzylisoquinoline skeleton is modified and rearranged. Major classes of BIAs include:
Aporphines: Such as liriodenine and anonaine, found in Annonaceae species nih.gov.
Protoberberines and Tetrahydroprotoberberines: Including berberine, palmatine, and coptisine, which are widespread in genera like Corydalis and Thalictrum rsc.orgmdpi.comnih.gov.
Benzophenanthridines: A class of alkaloids also found in Corydalis plants nih.gov.
Morphinans: The most famous examples being morphine and codeine from Papaver somniferum.
Phthalideisoquinolines: Such as noscapine.
Bisbenzylisoquinolines: Complex dimeric structures formed by the coupling of two benzylisoquinoline units.
This remarkable diversity underscores nature's ability to generate a wide array of pharmacologically active compounds from a common biosynthetic precursor.
Table 2: Representative Classes of Dimethoxyisoquinoline-Containing Alkaloids
| Alkaloid Class | Representative Compound(s) | Common Plant Source(s) |
| Aporphine (B1220529) | Liriodenine, Anonaine | Annona species |
| Protoberberine | Berberine, Palmatine | Corydalis, Thalictrum species |
| Tetrahydroprotoberberine | Tetrahydropalmatine | Corydalis yanhusuo |
| Benzylisoquinoline | Reticuline | Annona muricata |
Advances in Recombinant Biosynthesis and Metabolic Engineering of Isoquinoline Alkaloids
The potent biological activities of isoquinoline alkaloids have driven significant interest in developing alternative production methods to overcome the limitations of plant extraction, such as low yields and inconsistent supply. Metabolic engineering and synthetic biology offer powerful tools to enhance the production of these valuable compounds.
The primary goals of these biotechnological approaches are to increase the yield of specific alkaloids and to generate novel chemical structures for drug discovery. Key strategies employed in the metabolic engineering of BIA pathways include:
Gene Knockdown or Silencing: Suppressing the expression of enzymes that divert intermediates into competing pathways can channel metabolic flux towards the desired alkaloid.
Introduction of New Pathway Branches: Introducing genes from different organisms can create novel pathways, leading to the synthesis of new-to-nature compounds.
A major advance has been the reconstruction of entire BIA biosynthetic pathways in microbial hosts, such as Escherichia coli and the yeast Saccharomyces cerevisiae. By transferring the necessary plant genes into these microorganisms, they can be turned into cellular "biofactories" for producing key BIA intermediates like (S)-reticuline and even complex final products. This approach allows for large-scale, controlled, and sustainable production of valuable plant-derived alkaloids, independent of agricultural constraints.
Emerging Research Directions and Future Perspectives
Integration of Dimethoxyisoquinoline Scaffolds into Novel Drug Discovery Programs
The isoquinoline (B145761) framework is a well-established pharmacophore present in numerous clinically approved drugs and bioactive alkaloids. rsc.orgnih.gov Building on this foundation, the 5,7-dimethoxy substituted variant is being actively integrated into modern drug discovery programs, particularly in the search for novel kinase inhibitors. A landmark achievement in this area is the discovery of a series of 5,7-disubstituted isoquinolines as potent and orally available inhibitors of Protein Kinase C ζ (PKCζ), a key enzyme implicated in inflammatory diseases. nih.govacs.org
This success was driven by an innovative fragment-merging strategy. nih.govresearchoutreach.org The process began with the biochemical screening of a library of monosubstituted isoquinoline fragments to identify initial "hits" that bound to the target kinase. researchoutreach.org Subsequently, promising fragments that bound at the 5- and 7-positions were merged into a single, disubstituted molecule. acs.orgresearchoutreach.org This approach rapidly produced a highly potent compound, demonstrating that the 5,7-disubstitution pattern on the isoquinoline ring is a highly effective template for kinase inhibition. researchoutreach.org Further optimization of this lead compound resulted in a preclinical candidate that showed significant efficacy in an animal model of rheumatoid arthritis. nih.govresearchoutreach.org This successful campaign validates the integration of the 5,7-dimethoxyisoquinoline scaffold into structured, high-throughput drug discovery pipelines and highlights its potential for developing new therapies for challenging diseases.
Development of Advanced and Sustainable Synthetic Methodologies
While the therapeutic potential of dimethoxyisoquinoline derivatives is significant, their synthesis presents ongoing challenges. Traditional methods for constructing the isoquinoline core, such as the Bischler–Napieralski or Pictet–Spengler reactions, often require harsh conditions, hazardous reagents, and multiple steps, resulting in poor atom economy and significant environmental impact. rsc.orgpharmaguideline.com Consequently, a major thrust of current research is the development of advanced and sustainable synthetic methodologies. ijpsjournal.com
The focus is shifting towards green chemistry principles, incorporating strategies that are more environmentally benign and efficient. rsc.orgrsc.org These modern approaches include:
Energy-Efficient Processes: Utilizing microwave irradiation or photocatalysis to drive reactions under milder conditions. rsc.orgnih.gov
Atom-Economical Reactions: Employing transition-metal-catalyzed C–H activation and annulation reactions that build the isoquinoline core with minimal waste. ijpsjournal.comorganic-chemistry.org
Benign Solvent Systems: Replacing toxic organic solvents with greener alternatives like water or polyethylene (B3416737) glycol (PEG). rsc.orgrsc.org
Recyclable Catalysts: Developing catalytic systems that can be easily recovered and reused, reducing cost and environmental burden. rsc.org
An example of modern synthetic design is the diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which combines a Petasis reaction with a Pomeranz–Fritsch–Bobbitt cyclization. mdpi.com The application of such advanced, sustainable, and efficient protocols to the synthesis of this compound and its derivatives is a critical goal for enabling broader exploration and future large-scale production.
Deepening Mechanistic Insights into Biological Targets and Pathways
A crucial aspect of future research involves elucidating the precise molecular mechanisms by which this compound derivatives exert their biological effects. The primary identified target for the novel 5,7-disubstituted isoquinoline anti-inflammatory agents is Protein Kinase C ζ (PKCζ). nih.govacs.org PKCζ is a key node in cellular signaling, particularly in pathways that regulate immune responses and inflammation, such as the activation of NF-κB. acs.org Preclinical studies have confirmed that inhibiting PKCζ with these compounds effectively blocks the expression of matrix metalloproteinases responsible for cartilage destruction in arthritis, thereby validating PKCζ as a therapeutic target. acs.org
The broader isoquinoline class of molecules is known to interact with a diverse array of biological targets, including other kinases, G-protein coupled receptors, and enzymes, and can also function as DNA intercalators. nih.govnih.gov This versatility suggests that the this compound scaffold could be tailored to modulate various other biological pathways. Future research will increasingly rely on a combination of direct biochemical assays, advanced cellular imaging, and computational modeling to map these interactions. nih.gov A deeper understanding of the structure-activity relationships and the specific binding modes within target proteins will be essential for designing next-generation compounds with enhanced potency and selectivity, thereby minimizing potential off-target effects.
Exploring Novel Applications Beyond Medicinal Chemistry
While the predominant focus of research on this compound has been its medicinal applications, the inherent properties of the isoquinoline ring system open possibilities for its use in other scientific and technological fields. The fused aromatic structure imparts specific electronic and photophysical characteristics that are valuable in materials science. rsc.org
General applications for the broader isoquinoline class include:
Materials Science: Isoquinoline derivatives have been utilized in the development of organic semiconductors, fluorescent dyes for imaging and sensing, and as effective metal-chelating ligands. rsc.org
Industrial Chemicals: The parent isoquinoline compound is used in the manufacturing of paints and dyes, as a corrosion inhibitor for metals, and as a specialized solvent. wikipedia.org
The specific 5,7-dimethoxy substitution pattern can further tune the electronic properties of the isoquinoline core, potentially enhancing its performance in these applications. For instance, the electron-donating nature of the methoxy (B1213986) groups could modulate the fluorescence spectrum or conductivity of materials incorporating this scaffold. To date, these potential applications for this compound remain largely unexplored, representing a significant opportunity for future interdisciplinary research.
Challenges and Opportunities in Dimethoxyisoquinoline Research
The future of research into this compound is shaped by both significant challenges and compelling opportunities. Overcoming these hurdles will be key to translating the scaffold's potential into tangible benefits.
Challenges:
Sustainable and Scalable Synthesis: A primary challenge remains the development of synthetic routes that are not only efficient and high-yielding but also environmentally sustainable and economically viable for large-scale production. rsc.orgijpsjournal.com
Selectivity and Toxicity: As with many bioactive molecules, ensuring selectivity for the intended biological target over other related proteins is a major hurdle. Off-target activity can lead to undesirable side effects, making the optimization of the therapeutic window a critical task in drug development. ijpsjournal.comacs.org
Pharmacokinetic Properties: Achieving optimal absorption, distribution, metabolism, and excretion (ADME) profiles is a common challenge. Issues such as low oral bioavailability can limit the clinical utility of potent isoquinoline-based compounds. ijpsjournal.comnih.gov
Opportunities:
A Privileged Scaffold for Kinase Inhibition: The demonstrated success against PKCζ validates the 5,7-disubstituted isoquinoline core as a powerful template for designing inhibitors against other kinases implicated in a wide range of diseases, including cancer and neurological disorders. acs.orgresearchoutreach.org
Innovative Drug Design Strategies: The successful application of the fragment-merging methodology provides a blueprint for discovering novel inhibitors for other challenging biological targets, even in the absence of detailed structural information. nih.govresearchoutreach.org
Broad Therapeutic Potential: The vast chemical diversity and wide range of pharmacological activities associated with isoquinoline alkaloids—including anticancer, antimicrobial, and anti-inflammatory effects—suggest that the this compound scaffold is a promising starting point for new therapeutic programs. nih.govnih.gov
Untapped Potential in Materials Science: The exploration of this compound derivatives in non-medicinal fields, such as for the creation of novel functional materials, represents a significant and largely untapped opportunity. rsc.org
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 5,7-dimethoxyisoquinoline derivatives with antitumor or antibacterial activity?
- Methodological Answer : The synthesis typically involves multi-step protocols, including Suzuki-Miyaura coupling reactions and functional group transformations. For example, triflate intermediates derived from 6,7-dimethoxy-3-hydroxy-1-methylisoquinoline are coupled with arylboronic acids (e.g., 3-hydroxyphenylboronic acid) to introduce substituents at the 3-position. Subsequent quaternization with methyl iodide or oxidation with SeO₂ followed by reduction and Mitsunobu reactions can yield bioactive derivatives like quaternary ammonium salts or guanidine-containing analogs .
Q. How are cytotoxicity and antibacterial activity evaluated for this compound analogs?
- Methodological Answer : Cytotoxicity is assessed using cell viability assays (e.g., against RKO KRasSL cells), with IC₅₀ values calculated for compounds like isoquinoline 14, which showed potent KRas inhibition. Antibacterial activity is tested via minimum inhibitory concentration (MIC) assays against strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Lipophilicity and substituent basicity at the 1- and 3-positions strongly influence activity .
Q. What analytical techniques are critical for characterizing this compound derivatives?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential for structural confirmation. Purity and stability are validated via HPLC-MS, particularly for detecting degradation products (e.g., demethylated or hydroxylated derivatives) under forced degradation conditions .
Advanced Research Questions
Q. How do molecular docking studies elucidate the mechanism of KRas inhibition by this compound derivatives?
- Methodological Answer : Molecular modeling (e.g., AutoDock or Schrödinger Suite) reveals interactions between compounds like tetrahydroisoquinoline 12 and the KRas protein’s p1 pocket. Binding affinity (Kd) is quantified via fluorescence titration assays, where fluorescence emission spectra (e.g., at 410 nm) are monitored with increasing protein concentrations. Data fitting using equations like Eq. (1) provides dissociation constants .
Q. What structure-activity relationships (SAR) govern the antibacterial potency of 3-phenyl-substituted 5,7-dimethoxyisoquinolines?
- Methodological Answer : SAR studies highlight that quaternary ammonium derivatives (e.g., 5b, 7b) exhibit enhanced activity due to increased lipophilicity and cationic charge under physiological conditions. Substituents at the 1-position (e.g., guanidinomethyl groups) improve binding to FtsZ, a bacterial cell division protein, as shown by fluorescence quenching experiments with SaFtsZ .
Q. How do forced degradation studies inform the stability profile of this compound-based pharmaceuticals like papaverine hydrochloride?
- Methodological Answer : Acid/base hydrolysis, oxidation, and photolysis experiments identify degradation products (e.g., demethylated or hydroxylated analogs). For example, 1-(3,4-dimethoxybenzyl)-6-hydroxy-7-methoxyisoquinoline is a major degradation product detected via LC-MS. Stability-indicating methods are validated per ICH guidelines to ensure robustness .
Q. What strategies mitigate contradictions in bioactivity data between in vitro and in vivo models for this compound analogs?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Solutions include prodrug design (e.g., esterification of hydroxyl groups) or formulation optimization (e.g., liposomal encapsulation). Pharmacokinetic studies using LC-MS/MS track metabolite formation and plasma half-life .
Methodological Considerations
Q. How are fluorescence-based assays optimized for studying this compound-FtsZ interactions?
- Methodological Answer : Fluorescence emission spectra (λex = 280 nm, λem = 300–500 nm) are acquired at 25°C with fixed compound concentrations (e.g., 7 μM 5b) and incremental additions of SaFtsZ (2.5–30 μM). Data are normalized to correct for inner-filter effects, and Kd values are derived using nonlinear regression .
Q. What protocols ensure reproducibility in synthesizing this compound intermediates?
- Methodological Answer : Key steps include strict temperature control (e.g., −78°C for triflation reactions), inert atmosphere for Pd-catalyzed couplings, and purification via flash chromatography (silica gel, hexane/EtOAc gradients). Reaction progress is monitored by TLC, and intermediates are characterized before proceeding to subsequent steps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
